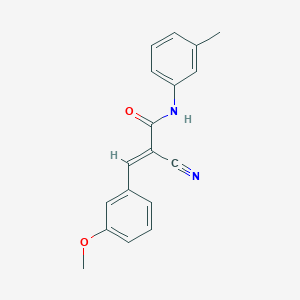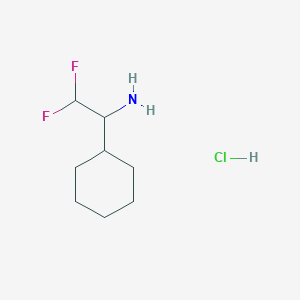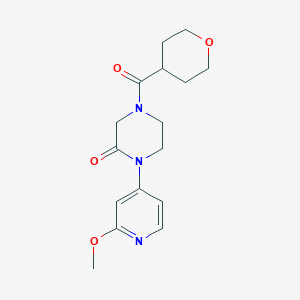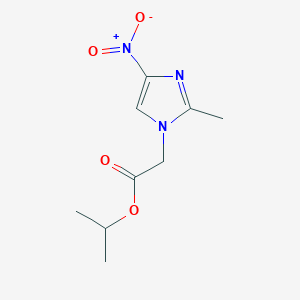
(2E)-2-cyano-3-(3-methoxyphenyl)-N-(3-methylphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-2-cyano-3-(3-methoxyphenyl)-N-(3-methylphenyl)acrylamide, or 2E-CN-MPA, is a synthetic compound that has been studied extensively in the scientific community due to its potential applications in research and industry. This compound is a member of the acrylamide family, a group of compounds that are widely used in various industries, including the pharmaceutical industry. 2E-CN-MPA has been found to have a wide range of properties, including its ability to act as an inhibitor of certain enzymes, its ability to bind to certain proteins, and its ability to act as a catalyst for certain chemical reactions.
Scientific Research Applications
Mechanofluorochromic Properties
One study focused on the mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives, including compounds structurally related to “(2E)-2-cyano-3-(3-methoxyphenyl)-N-(3-methylphenyl)acrylamide”. These compounds exhibited distinct optical properties due to their unique face-to-face stacking mode, affecting their fluorescence upon physical manipulation, such as grinding. This property is valuable for the development of new materials with applications in sensing, data storage, and optoelectronics (Qing‐bao Song et al., 2015).
Corrosion Inhibition
Another application area is the use of acrylamide derivatives as corrosion inhibitors. A study on synthetic acrylamide derivatives, including structures similar to the compound , demonstrated their effectiveness in inhibiting corrosion of copper in nitric acid solutions. Such compounds are crucial for protecting metals in industrial processes, ensuring longevity and reliability of equipment (Ahmed Abu-Rayyan et al., 2022).
Polymer Science
Acrylamide derivatives are also significant in polymer science, where they serve as monomers for polymerization reactions. Controlled polymerization techniques, such as RAFT (Reversible Addition-Fragmentation chain Transfer), utilize these compounds to produce polymers with specific properties. These materials find applications in drug delivery, tissue engineering, and responsive materials, showcasing the versatility and importance of acrylamide derivatives in advanced material design (A. Convertine et al., 2004).
Organic Synthesis and Catalysis
In the realm of organic synthesis and catalysis, acrylamide derivatives play a role in facilitating various chemical transformations. For instance, they are involved in cyclization reactions to produce novel organic compounds with potential applications in pharmaceuticals and agrochemicals. Their reactivity and ability to undergo different types of rearrangements make them valuable tools in the synthesis of complex molecules (Masataka Yokoyama et al., 1985).
properties
IUPAC Name |
(E)-2-cyano-3-(3-methoxyphenyl)-N-(3-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13-5-3-7-16(9-13)20-18(21)15(12-19)10-14-6-4-8-17(11-14)22-2/h3-11H,1-2H3,(H,20,21)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZNSZDWGVNBGR-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=CC(=CC=C2)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C/C2=CC(=CC=C2)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2959248.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2959250.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2959251.png)

![N-[1-(2-Oxo-3H-1,3-benzoxazol-6-yl)ethyl]prop-2-enamide](/img/structure/B2959254.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)methanesulfonamide](/img/structure/B2959255.png)
![(2E,NZ)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2959256.png)
![1,6-Dimethyl-4-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2959257.png)
![N-(2-Fluorophenyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B2959258.png)



![1-(prop-2-yn-1-yl)-N-{2-[(thiophen-2-yl)formamido]ethyl}piperidine-4-carboxamide](/img/structure/B2959271.png)